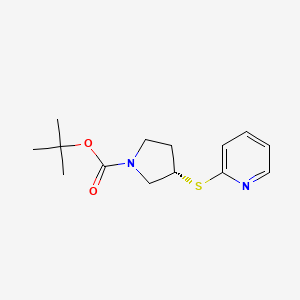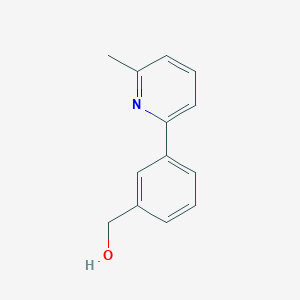
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is a fluorinated cyclopropane derivative This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid ester group, and a fluorine atom The stereochemistry of the compound is specified by the (1R,2R)-rel- configuration, indicating the relative positions of the substituents on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- can be achieved through several methods. One common approach involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali to produce a phenyl sulfide intermediate. This intermediate undergoes oxidation and subsequent elimination reactions to yield 1-fluorine-1-phenylsulfonyl ethane. The addition of ethyl diazoacetate to this intermediate in the presence of a catalyst forms a cyclopropane intermediate, which is then subjected to elimination and acidification to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using bulk commodities. The use of oxone as an oxidizing agent instead of more hazardous reagents like mCPBA allows for safer and more efficient production. The process is designed to be scalable, with high yields and reduced production costs .
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique properties conferred by the fluorine atom.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s lipophilicity and metabolic stability. This can enhance the compound’s ability to penetrate biological membranes and interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid, 2-fluoro-, methyl ester, (1R,2R): Similar structure but with a methyl ester group instead of an ethyl ester group.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a fluorine atom and ester group.
Uniqueness
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The (1R,2R)-rel- configuration also contributes to its specific stereochemical characteristics, making it valuable for applications requiring precise molecular interactions.
特性
IUPAC Name |
ethyl (1R,2R)-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXKPYGEILMIG-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B7985631.png)
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B7985644.png)





![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)



